molecular formula C10H20N2O3S B2580714 1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine CAS No. 1458623-11-4

1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine

Cat. No.: B2580714
CAS No.: 1458623-11-4
M. Wt: 248.34
InChI Key: JATHWQJOQDHLPT-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is known for its multifunctional properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine typically involves the reaction of piperazine with methanesulfonyl chloride and oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of materials with specific properties, such as in the modification of perovskite films for solar cells.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine involves its interaction with various molecular targets and pathways. The compound can form multiple bonding interactions, such as hydrogen bonds and dative bonds with metal ions, which can influence its biological and chemical activities . These interactions can lead to the modulation of enzyme activities, inhibition of microbial growth, or enhancement of material properties.

Comparison with Similar Compounds

Similar Compounds

    1-Methanesulfonyl-piperazine: Similar in structure but lacks the oxolan-2-ylmethyl group.

    4-(Oxolan-2-ylmethyl)piperazine: Similar in structure but lacks the methanesulfonyl group.

Uniqueness

1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine is unique due to the presence of both the methanesulfonyl and oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its similar compounds .

Properties

IUPAC Name

1-methylsulfonyl-4-(oxolan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-16(13,14)12-6-4-11(5-7-12)9-10-3-2-8-15-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATHWQJOQDHLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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